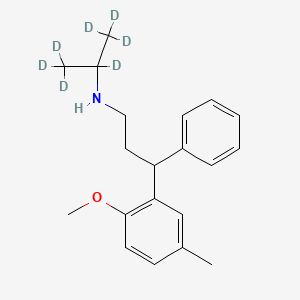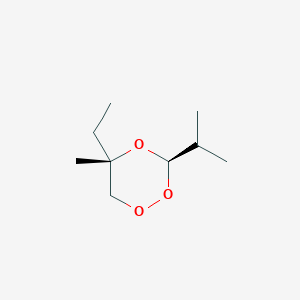![molecular formula C13H16F4N4O4Si B588153 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide CAS No. 298225-03-3](/img/structure/B588153.png)
4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide” is a chemical compound with the molecular formula C13H16F4N4O4Si and a molecular weight of 396.374. It is a derivative of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA), which is a click chemistry reagent containing an azide group .
Chemical Reactions Analysis
4-Azido-2,3,5,6-tetrafluoropyridine, a related compound, undergoes several reactions. It decomposes into nitrogen and an intractable solid at temperatures above ca. 130 °C, undergoes the Staudinger reaction with tri-phenylphosphine at room temperature, reacts with dimethyl sulphoxide at elevated temperatures to give a sulphoximide, partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene .Wissenschaftliche Forschungsanwendungen
Biomedical Applications: Contact Lenses
This compound has been utilized in the synthesis of hydrogels with potential applications in the biomedical field, particularly for contact lenses. The incorporation of 3-(trimethoxysilyl) propyl methacrylate with N-vinyl pyrrolidone creates a copolymer that exhibits properties suitable for contact lens materials, such as hydrophilicity, good mechanical and thermal properties, softness, and oxygen permeability .
Environmental Remediation: Heavy Metal Adsorption
Surface functionalization of materials like halloysite with compounds similar to n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide has shown promise in environmental applications. Specifically, it has been used for the adsorption of heavy metals like chromium and nickel from aqueous solutions. The modified halloysite exhibits chemisorption interactions with the adsorbate, indicating its potential for wastewater treatment .
Material Science: Surface Modification of Silica Gel
In material science, the compound has been applied as an organic ligand for the surface modification of silica gel. This modification aims to enhance the uptake of heavy metal ions, demonstrating the compound’s role in creating functionalized materials for various industrial applications .
Nanotechnology: Functionalization of Carbon Nanotubes
The compound has also been used to react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes . This functionalization process is crucial for developing advanced materials with improved properties for use in nanotechnology applications .
3D Printing: Ink Formulation
In the field of 3D printing, the compound has contributed to the formulation of inks. These inks are used for printing three-dimensional structures, which could have applications in creating customized components for various industries .
Polymer Chemistry: Crosslinking Agent
The compound’s role as a crosslinking agent in polymer chemistry is significant. It has been involved in the preparation of xerogels and hydrogels by bulk polymerization, affecting properties like transparency, swelling parameters, and thermal properties .
Eigenschaften
IUPAC Name |
4-azido-2,3,5,6-tetrafluoro-N-(3-trimethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N4O4Si/c1-23-26(24-2,25-3)6-4-5-19-13(22)7-8(14)10(16)12(20-21-18)11(17)9(7)15/h4-6H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGFFKNEEYQLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N4O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725414 |
Source


|
| Record name | 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide | |
CAS RN |
298225-03-3 |
Source


|
| Record name | 4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide facilitate surface modifications?
A1: n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide (PFPA-silane) acts as a photoactive cross-linker, enabling the immobilization of molecules on various surfaces. This is particularly useful for substrates and molecules lacking reactive functional groups [, ]. The trimethoxysilylpropyl group allows PFPA-silane to bind to hydroxyl groups present on surfaces like silicon oxide []. Upon UV irradiation, the azido group becomes reactive, facilitating covalent bonding with target molecules containing suitable functional groups, such as the bromine present in furanone molecules [].
Q2: How does grafting with PFPA-silane impact the optical properties of ZnO-silicone nanocomposites?
A2: Grafting PFPA-silane onto ZnO nanoparticles and subsequently onto silicone chains enhances the transparency of the resulting nanocomposite []. This improvement stems from a reduction in the refractive index mismatch between the ZnO nanoparticles and the silicone matrix []. This reduction in refractive index mismatch minimizes light scattering, thereby increasing light transmittance through the composite material [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

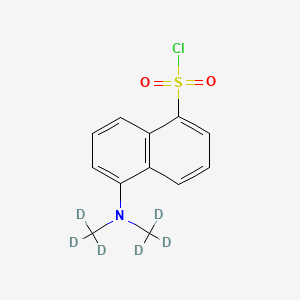
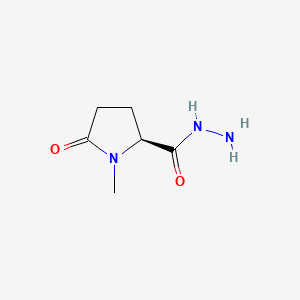
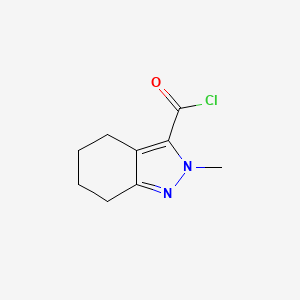
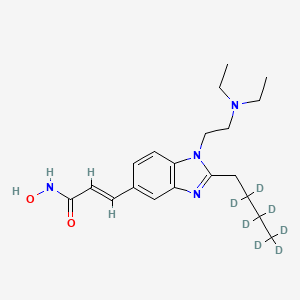
![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)
